molecular formula C18H29ClN2O3 B13764175 2-piperidin-1-ium-1-ylethyl N-(3-butoxyphenyl)carbamate;chloride CAS No. 55792-14-8

2-piperidin-1-ium-1-ylethyl N-(3-butoxyphenyl)carbamate;chloride

Cat. No.: B13764175
CAS No.: 55792-14-8
M. Wt: 356.9 g/mol
InChI Key: UVUJBVNWETZJHV-UHFFFAOYSA-N
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Description

2-piperidin-1-ium-1-ylethyl N-(3-butoxyphenyl)carbamate;chloride is a heterocyclic organic compound. It is known for its unique structure, which includes a piperidinium ion and a butoxyphenyl carbamate group. This compound is primarily used in research and experimental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-piperidin-1-ium-1-ylethyl N-(3-butoxyphenyl)carbamate;chloride typically involves the reaction of 2-piperidinoethanol with 3-butoxyphenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent moisture from interfering with the reaction. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-piperidin-1-ium-1-ylethyl N-(3-butoxyphenyl)carbamate;chloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidinium ion or the carbamate group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamates or piperidinium derivatives.

Scientific Research Applications

2-piperidin-1-ium-1-ylethyl N-(3-butoxyphenyl)carbamate;chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-piperidin-1-ium-1-ylethyl N-(3-butoxyphenyl)carbamate;chloride involves its interaction with specific molecular targets. The piperidinium ion can interact with biological membranes, altering their permeability. The carbamate group can inhibit certain enzymes by forming stable carbamoyl-enzyme complexes. These interactions can lead to various biological effects, including antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-piperidin-1-ium-1-ylethyl N-(3-phenoxyphenyl)carbamate;chloride
  • 2-piperidin-1-ium-1-ylethyl N-(3-methoxyphenyl)carbamate;chloride

Uniqueness

2-piperidin-1-ium-1-ylethyl N-(3-butoxyphenyl)carbamate;chloride is unique due to its butoxyphenyl group, which imparts distinct chemical and biological properties. This compound has shown higher stability and specific activity compared to its analogs .

Properties

CAS No.

55792-14-8

Molecular Formula

C18H29ClN2O3

Molecular Weight

356.9 g/mol

IUPAC Name

2-piperidin-1-ium-1-ylethyl N-(3-butoxyphenyl)carbamate;chloride

InChI

InChI=1S/C18H28N2O3.ClH/c1-2-3-13-22-17-9-7-8-16(15-17)19-18(21)23-14-12-20-10-5-4-6-11-20;/h7-9,15H,2-6,10-14H2,1H3,(H,19,21);1H

InChI Key

UVUJBVNWETZJHV-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC(=C1)NC(=O)OCC[NH+]2CCCCC2.[Cl-]

Origin of Product

United States

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